4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid
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Overview
Description
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is an organic compound that features a dibenzofuran moiety Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid typically involves the formation of the dibenzofuran core followed by functionalization. One common method involves the O-arylation of substituted phenols, followed by cyclization of diaryl ethers . Another approach is the use of substituted biphenyls, which are cyclized to form the dibenzofuran core . The reaction conditions often involve metal complex catalysis, such as palladium or copper catalysis .
Industrial Production Methods
Industrial production methods for dibenzofuran derivatives often involve large-scale O-arylation and cyclization reactions. These processes are optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for halogenation, and butyl lithium for lithiation. Friedel-Crafts reactions typically use aluminum chloride as a catalyst .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation results in halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can produce various substituted dibenzofurans .
Scientific Research Applications
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating glucose levels in the body . Its anticancer activity is thought to involve the inhibition of tumor necrosis factor (TNF-α) production .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which is less functionalized and has different reactivity.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzodioxin: Similar structure but with an additional oxygen atom in the ring system.
Uniqueness
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dibenzofuran core provides stability and a platform for further functionalization, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-(dibenzofuran-3-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(7-8-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)21-14(12)9-10/h1-6,9H,7-8H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGJUDRQJKHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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